N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenecarboxamide
Overview
Description
The compound “N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenecarboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a thiophene ring via a carboxamide linkage. The pyrazole ring is substituted with a 2-fluorobenzyl group at the 1-position and a bromine atom at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyrazole and thiophene rings, the polar carboxamide group, and the halogen substituents. These features could influence the compound’s reactivity and interactions with other molecules .Mechanism of Action
Safety and Hazards
Without specific safety data for this compound, one can only speculate based on its structure. The presence of the halogen substituents suggests that it could be potentially hazardous, as many halogenated organic compounds are. Proper safety precautions should be taken when handling such compounds .
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields like medicinal chemistry or materials science, but specific studies would be needed to explore these possibilities .
Properties
IUPAC Name |
N-[4-bromo-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN3OS/c16-11-9-20(8-10-4-1-2-5-12(10)17)19-14(11)18-15(21)13-6-3-7-22-13/h1-7,9H,8H2,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXQHIMHGVHSHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)NC(=O)C3=CC=CS3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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